N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a tert-butylsulfanyl group, a 4-fluorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide include:
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 2-(4-methylsulfonylphenyl) indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butylsulfanyl group, 4-fluorophenyl group, and methylsulfonyl group in a single molecule allows for versatile reactivity and a wide range of scientific research applications.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S2/c1-15(2,3)22-10-9-17-14(19)11-18(23(4,20)21)13-7-5-12(16)6-8-13/h5-8H,9-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDWEAHGXWONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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